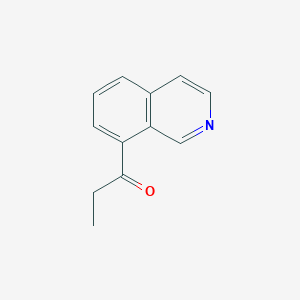

1-(Isoquinolin-8-YL)propan-1-one

描述

Significance within Isoquinoline (B145761) Chemical Research

The significance of 1-(Isoquinolin-8-YL)propan-1-one in isoquinoline chemical research stems from its role as a functionalized intermediate. The isoquinoline core itself is a privileged structure in medicinal chemistry, forming the basis for numerous pharmaceuticals. rsc.orgnih.gov The presence of the propan-1-one side chain at the C-8 position offers a site for further chemical modifications, allowing for the construction of novel and elaborate isoquinoline derivatives. This strategic functionalization is crucial for developing libraries of compounds for biological screening and for the synthesis of targeted molecules with specific properties. The compound is commercially available from various suppliers, indicating its utility as a starting material for research and development. chemenu.combldpharm.combldpharm.com

Context of Ketone Functionalization in Heterocyclic Systems

The functionalization of heterocyclic systems with ketone groups is a powerful strategy in synthetic organic chemistry. Ketones are versatile functional groups that can undergo a wide range of chemical reactions, including nucleophilic addition, condensation, and alpha-functionalization. In the context of isoquinolines, the introduction of a ketone moiety allows for the extension of the carbon skeleton and the incorporation of new functional groups and ring systems.

Modern synthetic methods have provided efficient routes to ketone-functionalized isoquinolines. Transition-metal-catalyzed reactions, such as palladium-catalyzed α-arylation of ketones and ruthenium-catalyzed C-H activation/annulation, have become powerful tools for the construction of substituted isoquinolines. nih.gov These methods often allow for the regioselective synthesis of complex isoquinoline derivatives from readily available starting materials. The development of such synthetic strategies underscores the importance of ketone-functionalized heterocycles like this compound as platforms for molecular innovation.

Overview of Current Research Trajectories

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous isoquinoline ketones. A primary direction for its application is in medicinal chemistry, where it can serve as a key intermediate in the synthesis of potential therapeutic agents. For instance, related isoquinoline derivatives have been investigated for their potential as enzyme inhibitors and as agents targeting various biological pathways. nih.govchemsrc.com

Another potential avenue of research lies in materials science. The isoquinoline nucleus has been explored in the development of functional materials, and the ketone group in this compound could be utilized to create novel polymers or functional coatings. A theoretical study on a related isoquinolinyl phenyl ketone as a corrosion inhibitor suggests that such compounds could have applications in protecting metallic surfaces. researchgate.net The enantioselective synthesis of isoquinoline alkaloids, many of which possess significant biological activity, represents another major research area where chiral derivatives of this compound could be valuable. clockss.orgacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-isoquinolin-8-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYLRHYCAKTFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695109 | |

| Record name | 1-(Isoquinolin-8-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-07-7 | |

| Record name | 1-(8-Isoquinolinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-8-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Isoquinolin-8-YL)propan-1-one, with the chemical formula C₁₂H₁₁NO, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously confirm its structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the isoquinoline (B145761) ring system will typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) of these protons would allow for the assignment of each proton to its specific position on the isoquinoline ring.

The protons of the propan-1-one side chain will exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to resonate as a quartet, coupled to the methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons. The integration of these signals would confirm the presence of two and three protons for the methylene and methyl groups, respectively.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Isoquinoline Aromatic Protons | 7.0 - 9.0 | m | - |

| -CH₂- (Methylene) | ~3.0 - 3.5 | q | ~7.0 |

| -CH₃ (Methyl) | ~1.1 - 1.3 | t | ~7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ketone is characteristically found far downfield (δ > 190 ppm). The carbon atoms of the isoquinoline ring will appear in the aromatic region (δ 120-160 ppm). The methylene and methyl carbons of the propanone side chain will be observed in the upfield region (δ < 40 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | > 195 |

| Isoquinoline Aromatic Carbons | 120 - 160 |

| -CH₂- (Methylene) | ~30 - 40 |

| -CH₃ (Methyl) | ~8 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the coupling between the methylene and methyl protons of the propanone side chain and in tracing the connectivity of the protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons by linking them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the propan-1-one side chain to the C8 position of the isoquinoline ring. For instance, a correlation between the methylene protons of the side chain and the C8 and C8a carbons of the isoquinoline ring would provide definitive proof of the substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. The presence of the isoquinoline ring would be indicated by C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, as well as C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propanone side chain would appear just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the isoquinoline moiety. The carbonyl stretch is also typically observable in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N | Stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 185.22. bldpharm.com

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for ketones include alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. In this case, cleavage of the ethyl group would result in a fragment ion corresponding to the isoquinolin-8-ylcarbonyl cation. Another possible fragmentation is the loss of the entire propanoyl group, leading to an isoquinoline fragment.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₂H₁₁NO]⁺ | 185 |

| [M - CH₂CH₃]⁺ | [C₁₀H₆NO]⁺ | 156 |

| [C₉H₇N]⁺ | Isoquinoline | 129 |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal System and Space Group Determination

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group of this compound is not available. This data, which is determined through single-crystal X-ray diffraction analysis, is essential for describing the symmetry and arrangement of molecules within a crystal lattice.

Molecular Conformation and Torsional Angles

A definitive analysis of the molecular conformation of this compound, including critical torsional angles between the isoquinoline ring and the propan-1-one side chain, is not documented. Such data would reveal the preferred three-dimensional shape of the molecule, which is crucial for understanding its chemical and biological activity.

Intermolecular Interactions in the Crystal Lattice

Without crystallographic data, a description of the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of this compound molecules in the solid state cannot be provided. These interactions are key to determining the physical properties of the compound, including its melting point and solubility.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate these fundamental structural properties.

Chemical Reactivity and Transformational Studies of 1 Isoquinolin 8 Yl Propan 1 One

Reactions Involving the Propan-1-one Moiety

The propan-1-one side chain, featuring an electrophilic carbonyl carbon and adjacent acidic α-protons, is the site of numerous chemical modifications.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group (C=O) of the propan-1-one substituent is a key center of reactivity, characterized by its electrophilic carbon atom. This electrophilicity makes it susceptible to attack by a wide array of nucleophiles in what are known as nucleophilic addition reactions. masterorganicchemistry.com In these reactions, the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium reagents) or hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) add to the carbonyl to produce tertiary alcohols or secondary alcohols, respectively. For instance, the reduction of the carbonyl group in 1-(isoquinolin-8-yl)propan-1-one would yield 1-(isoquinolin-8-yl)propan-1-ol. Further transformation of this alcohol could lead to the corresponding amine, (R)-1-(isoquinolin-8-yl)propan-1-amine, a related compound available commercially. smolecule.com

Weaker, reversible nucleophiles like water, alcohols, and amines can also add to the carbonyl, but these reactions are typically in equilibrium. masterorganicchemistry.com The position of the equilibrium can often be shifted by, for example, removing the water formed during the reaction to favor the product. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Reagent) | Product Type |

| Hydride (e.g., NaBH₄) | Secondary Alcohol |

| Organometallic (e.g., CH₃MgBr) | Tertiary Alcohol |

| Amine (e.g., R-NH₂) | Imine (Schiff Base) |

| Cyanide (e.g., HCN) | Cyanohydrin |

Alpha-Functionalization Reactions (e.g., α-Aminoxylation, α-Arylation)

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses enhanced acidity due to the electron-withdrawing nature of the carbonyl. This allows for deprotonation to form an enolate, which can then act as a nucleophile to attack various electrophiles, leading to alpha-functionalization.

α-Aminoxylation: This reaction introduces an oxygen atom at the alpha-position of the ketone. A common and effective method is the proline-catalyzed asymmetric α-aminoxylation. chemenu.comnih.gov In this process, the ketone reacts with an oxygen source, such as nitrosobenzene, in the presence of the organocatalyst L-proline. chemenu.comnih.gov This reaction is highly valuable as it can generate chiral α-hydroxy ketones with excellent enantioselectivity, which are important building blocks in the synthesis of complex, biologically active molecules. chemenu.com

α-Arylation: The introduction of an aryl group at the alpha-position can be achieved through various methods, often involving transition metal catalysis. For example, copper-catalyzed α-arylation of ketones with 2-halobenzamides provides a route to functionalized isoquinolin-1(2H)-ones. masterorganicchemistry.com This type of reaction demonstrates the utility of creating new carbon-carbon bonds at the α-position, significantly increasing molecular complexity.

Transformations of the Isoquinoline (B145761) Core

The isoquinoline ring system is an aromatic heterocycle that can undergo substitution reactions. The presence of the deactivating propan-1-one group at the 8-position significantly influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. researchgate.net The isoquinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The attached propan-1-one group is also an electron-withdrawing, deactivating group, which further reduces the nucleophilicity of the ring and directs incoming electrophiles primarily to the meta positions relative to its point of attachment.

For this compound, the benzene ring portion of the heterocycle is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The 8-propanoyl group will direct incoming electrophiles to positions 5 and 7. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have shown that positions C-2, C-4, C-5, and C-7 are all potential sites for electrophilic attack, with the relative stability of the resulting products determining the final outcome. orientjchem.orgwikipedia.org However, the strong deactivating nature of the acyl group in the target compound makes positions 5 and 7 the most likely sites for substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitroisoquinolin-8-yl)propan-1-one and 1-(7-Nitroisoquinolin-8-yl)propan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromoisoquinolin-8-yl)propan-1-one and 1-(7-Bromoisoquinolin-8-yl)propan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 8-Propanoylisoquinoline-5-sulfonic acid and 8-Propanoylisoquinoline-7-sulfonic acid |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is favored by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgquimicaorganica.org

The propan-1-one group at C-8 is electron-withdrawing and thus activates the isoquinoline ring for nucleophilic attack. Furthermore, the nitrogen atom in the pyridine ring also activates the ring towards nucleophilic attack, especially at positions ortho and para to it (positions 1 and 3). masterorganicchemistry.com Therefore, if a suitable leaving group (like a halide) were present on the ring, SNAr could occur. For example, in a hypothetical 5-chloro-1-(isoquinolin-8-yl)propan-1-one, the chloro group would be activated towards substitution by the 8-acyl group. The pyridine ring itself can be attacked by strong nucleophiles, such as in the Chichibabin reaction, which typically functionalizes the C-1 position. masterorganicchemistry.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. numberanalytics.com

Geometry Optimization: Before most computational analyses can be performed, the molecule's most stable three-dimensional structure, or its equilibrium geometry, must be determined. This process, known as geometry optimization, systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy. ohio-state.eduufba.br For 1-(Isoquinolin-8-YL)propan-1-one, this would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable structure. ohio-state.edu

Conformational Analysis: Molecules with rotatable single bonds, like the propanone side chain in this compound, can exist in various spatial arrangements called conformations. uwlax.edu Conformational analysis is the study of these different conformers and their relative energies. uwlax.edu The key rotatable bond in this molecule is the C-C bond between the isoquinoline (B145761) ring and the carbonyl group. Rotation around this bond would lead to different conformers, such as s-cis and s-trans, which may have different stabilities due to steric hindrance or other non-covalent interactions. uwlax.edu Computational methods can map the potential energy surface by systematically rotating this bond to identify the most stable conformers (global minima) and other less stable ones (local minima). ufba.br

For instance, a study of cyclopropyl (B3062369) methyl ketone identified the s-cis conformation as the most stable through molecular orbital calculations. uwlax.edu A similar analysis for this compound would determine the preferred orientation of the propanone group relative to the isoquinoline ring system.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, developed by Kenichi Fukui. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com These orbitals are at the "frontier" of electron occupation and are central to how a molecule interacts with others. numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile or a base. numberanalytics.compku.edu.cn A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons, making it an electrophile. numberanalytics.compku.edu.cn A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com

For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO would indicate where the molecule is most likely to react with an electrophile, while the LUMO distribution would show where a nucleophile would most likely attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Implication for Reactivity |

| HOMO | Highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. numberanalytics.compku.edu.cn |

| LUMO | Lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. numberanalytics.compku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity. numberanalytics.com |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is mapped onto a surface of constant electron density, using a color scale to represent the electrostatic potential. uni-muenchen.de MEP maps are invaluable for predicting how molecules will interact with each other, particularly in identifying regions prone to electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

The color-coding convention is typically as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are favorable sites for electrophilic attack (attack by a positively charged species). youtube.com

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack (attack by a negatively charged species). youtube.com

Green/Yellow: Represents regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the isoquinoline ring, identifying them as potential sites for hydrogen bonding and electrophilic attack. uni-muenchen.deresearchgate.net Regions of positive potential (blue) might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and two-center bonds of a Lewis structure. uni-muenchen.deq-chem.com

Key insights from NBO analysis include:

Lewis Structure and Hybridization: It determines the most accurate "natural Lewis structure" for a molecule, including the hybridization of atomic orbitals that form bonds. q-chem.com

Charge Distribution: It calculates natural atomic charges, which are often considered more robust than other methods like Mulliken population analysis. q-chem.com

Donor-Acceptor Interactions: A crucial feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation. rsc.org This is done by examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). uni-muenchen.de The energy of these interactions (E(2)) indicates the strength of the delocalization, which is important for understanding resonance and stability. uni-muenchen.de

In this compound, NBO analysis would detail the hybridization of the atoms in the isoquinoline ring and the propanone side chain. It would also quantify the delocalization of electron density from the nitrogen lone pair and within the aromatic system, providing a deeper understanding of the molecule's electronic structure and stability. acs.org

Reaction Pathway Modeling and Energy Barrier Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via a transition state. researchgate.net This involves mapping the potential energy surface to identify the minimum energy path for the reaction.

For the isoquinoline scaffold, computational studies have explored reaction mechanisms like ring-opening and denitrogenation. researchgate.net For example, a study on the mechanism of isoquinoline in supercritical water identified multiple reaction pathways and calculated the energy barriers for key steps, such as the addition of water across a C=N bond. researchgate.net The rate-limiting step in one major degradation pathway was found to be an addition reaction at the nitrogen position, with a calculated energy barrier of 52.7 kcal/mol. researchgate.net

Similar modeling for reactions involving this compound, such as its synthesis via a Bischler-Napieralski-type reaction or its metabolic degradation, could be performed. youtube.compharmaguideline.com Such calculations would identify the most plausible reaction mechanisms by comparing the activation energies of different potential pathways. The pathway with the lowest energy barrier is generally the most favored kinetically.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.comnih.gov The fundamental principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecule:

Table 2: Common Types of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describe the distribution of electrons and the molecule's ability to engage in electrostatic or orbital interactions. nih.gov |

| Steric | Molecular weight, van der Waals volume, surface area | Describe the size and shape of the molecule, which are important for fitting into a receptor site. nih.gov |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of a molecule, which affects its ability to cross cell membranes. |

| Topological | Connectivity indices | Numerical representations of the molecular structure, encoding information about branching and atom connectivity. japsonline.com |

These descriptors are then used as independent variables in a regression analysis to build a mathematical model that can predict the biological activity (the dependent variable). nih.gov

QSAR models have been successfully developed for various isoquinoline derivatives to predict activities such as enzyme inhibition. japsonline.comresearchgate.net For instance, a QSAR study on isoquinoline derivatives as inhibitors of the AKR1C3 enzyme found that specific descriptors were key in predicting bioactivity and that electron-withdrawing groups at certain positions on the isoquinoline ring enhanced activity. japsonline.com Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds, optimizing lead compounds, and gaining insight into the structure-activity relationships that govern their biological function. japsonline.comnih.gov

Molecular Dynamics Simulations (if applicable to broader isoquinoline-ketone interactions)

While specific molecular dynamics (MD) simulations for this compound are not found in the current literature, MD simulations are a powerful tool for understanding the behavior of molecules in various environments. acs.org For isoquinoline-ketone systems, MD simulations could provide insights into:

Solvation and Conformational Dynamics: How the molecule interacts with different solvents and the flexibility of the propanone side chain relative to the rigid isoquinoline core.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as π-π stacking and hydrogen bonding, which can influence the material's bulk properties. nih.gov

Reactivity and Binding: In a biological context, MD simulations can be used to model the interaction of isoquinoline derivatives with protein targets, which is crucial in drug discovery. nih.gov

Computational studies on related isoquinoline chromophores have utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate their electronic properties, such as Frontier Molecular Orbitals (FMO) and Intramolecular Charge Transfer (ICT), which are important for applications in nonlinear optics. nih.gov These theoretical approaches could be applied to this compound to predict its electronic behavior and reactivity. nih.gov

Investigation of Biological Interactions and Mechanisms of Action Non Clinical Focus

Exploration of Potential Biological Targets and Pathways

The versatility of the isoquinoline (B145761) scaffold allows for its interaction with a diverse range of biological macromolecules, including enzymes and receptors, which are critical in various signaling pathways.

Enzyme inhibition is a primary mechanism through which isoquinoline derivatives exert their effects. Studies have targeted enzymes involved in cancer progression and neurodegenerative diseases.

Topoisomerase I (Topo I): Topoisomerase I is a crucial enzyme for cell proliferation, as it relaxes DNA topological stress during replication and transcription. news-medical.net Its inhibition is a key strategy in anticancer drug development. news-medical.net Indenoisoquinoline derivatives, which are synthetic and chemically stable compounds, have been developed as potent Topo I inhibitors. nih.gov Like the well-known inhibitor camptothecin, indenoisoquinolines selectively trap the Topoisomerase I-DNA cleavage complexes, leading to tumor cell death. nih.gov Certain indenoisoquinoline derivatives have demonstrated significant anti-angiogenesis properties, which are linked to their Topo I inhibitory activity and their ability to affect the HIF-1α signaling pathway in endothelial cells. nih.gov

HER2 and EGFR: Human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are members of the ERBB family of receptor tyrosine kinases, and their signaling is crucial for cancer cell proliferation and survival. nih.gov While several kinase inhibitors targeting these receptors exist, achieving high selectivity for HER2 over EGFR remains a challenge to minimize side effects. nih.govnih.gov A novel series of isoquinoline-tethered quinazoline (B50416) derivatives has been synthesized to address this. nih.gov These compounds showed enhanced inhibitory selectivity for HER2 over EGFR, with some derivatives demonstrating a 7- to 12-fold improvement compared to the dual inhibitor lapatinib (B449) in kinase assays. nih.govnih.gov Structure-activity relationship analyses indicated that the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position of the quinazoline ring are critical for this selectivity. researchgate.net For instance, one derivative with an IC₅₀ of 8 nM for HER2 showed a 240-fold improvement in selectivity over lapatinib. researchgate.net This inhibition of the EGFR/HER2 pathway has also been shown to suppress PD-L1 expression and the release of various cytokines, suggesting a potential role in modulating the tumor microenvironment. oncotarget.com

Table 1: HER2/EGFR Inhibition by Isoquinoline Derivatives An interactive table presenting the inhibitory concentrations (IC₅₀) of selected isoquinoline-tethered quinazoline derivatives against HER2 and EGFR kinases.

| Compound | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) | Source |

|---|---|---|---|---|

| Lapatinib | 13 | 3 | 0.23 | abcam.com |

| Derivative 7c | 8 | >3000 | >375 | researchgate.net |

| Derivative 14f | Data not specified | Data not specified | High HER2 selectivity | nih.gov |

BACE-1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target for Alzheimer's disease therapy, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. nih.govnih.gov The development of brain-penetrant, non-peptidomimetic BACE1 inhibitors is a key research focus. nih.govnih.gov An aminoquinoline-based inhibitor, referred to as 68K, has been shown to bind effectively to BACE1. nova.edu Its interaction with the "flap" region (a β-hairpin loop covering the active site) of the enzyme, specifically residues Val69, Pro70, and Tyr71, is crucial for its high potency. nova.edu

The interaction of isoquinoline-based compounds with G protein-coupled receptors (GPCRs) has also been an area of investigation, particularly for neurological applications.

Dopamine (B1211576) Receptors: The dopamine D3 receptor is implicated in the neurobiology of substance abuse. nih.gov While direct binding studies for 1-(isoquinolin-8-YL)propan-1-one are not prominent, related structures have been explored. For example, a derivative of 1,2,3,4-tetrahydroquinolin-2-one was investigated for its interaction with dopamine receptors. nih.gov This compound, initially designed as a muscarinic agonist, displayed unexpected selectivity for the D4 receptor over D2 and D3 receptors, acting as a D4 antagonist. nih.gov Further modifications led to a derivative with high D4 receptor affinity and selectivity over other dopamine and muscarinic receptor subtypes. nih.gov

Opioid Receptors: Opioid receptors (mu, kappa, delta) are critical targets for pain management. nih.gov Chronic treatment with opioid agonists can lead to complex adaptive processes and tolerance. nih.gov While the direct interaction of this compound with these receptors is not detailed in the available literature, the broader class of isoquinoline alkaloids, such as morphine, are archetypal opioid receptor ligands.

In Vitro Cellular Studies (excluding human clinical data)

The effects of isoquinoline derivatives have been extensively studied in various research cell lines to determine their cytotoxic potential and their influence on fundamental cellular processes.

Numerous studies have demonstrated the growth-inhibitory effects of isoquinoline derivatives across a panel of human cancer cell lines.

Substituted isoquinolin-1-ones have been synthesized and tested for their in vitro anticancer activity, with 3-Biphenyl-N-methylisoquinolin-1-one showing the most potent activity against five different human cancer cell lines. nih.gov

A novel polyhalogenated isoquinolin-1(2H)-imine derivative, HC6h, displayed significant anticancer activity in human A549 lung cancer cells. nih.gov

Isoquinoline-tethered quinazoline derivatives that selectively inhibit HER2 also exhibited potent anti-proliferative effects against the HER2-overexpressing SKBR3 breast cancer cell line. nih.gov

An 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone and its cobalt(III) complex showed notable antineoplastic activity against the acute monocytic leukemia cell line (THP-1) and a pancreatic adenocarcinoma cancer stem cell line (AsPC-1). researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated cytotoxic effects on esophageal squamous cell carcinoma (ESCC) cell lines, comparable to the standard chemotherapeutic drug cisplatin. nih.gov

Table 2: Cytotoxicity of Selected Isoquinoline Derivatives in Cancer Cell Lines An interactive table summarizing the cytotoxic activity of various isoquinoline derivatives against different human cancer cell lines.

| Compound Class | Specific Compound | Target Cell Line(s) | Observed Effect | Source |

|---|---|---|---|---|

| Isoquinolin-1-ones | 3-Biphenyl-N-methylisoquinolin-1-one | 5 human cancer cell lines | Potent anticancer activity | nih.gov |

| Isoquinolin-1(2H)-imines | HC6h | A549 (Lung) | Induces cell death | nih.gov |

| Isoquinoline-quinazolines | Derivative 14f | SKBR3 (Breast) | Anti-proliferative | nih.gov |

| 8-Quinolinecarboxaldehydes | H8qasesc | THP-1 (Leukemia), AsPC-1 (Pancreatic) | Cytotoxic, induces apoptosis | researchgate.net |

| 8-Hydroxyquinolines | 91b1 | ESCC cell lines (Esophageal) | Cytotoxic | nih.gov |

Beyond general cytotoxicity, research has focused on the specific cellular mechanisms triggered by isoquinoline compounds, such as programmed cell death (apoptosis) and cell cycle arrest.

Apoptosis Induction: The isoquinolin-1(2H)-imine derivative HC6h was found to induce cell death in A549 cells through the generation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress leads to the activation of the JNK signaling pathway, which in turn mediates both autophagy and apoptosis, involving the activation of caspase-3 and caspase-9. nih.gov Similarly, 8-quinolinecarboxaldehyde selenosemicarbazone (H8qasesc) was shown to be a strong inducer of apoptosis in THP-1 leukemia cells and, at higher concentrations, in AsPC-1 pancreatic cancer cells. researchgate.net This apoptosis was found to be highly dependent on caspases, though not specifically involving caspase-8 or -9. researchgate.net

Cell Cycle Effects: The investigation of H8qasesc also revealed effects on the cell cycle. researchgate.net Treatment with this compound caused a delay in the transition of cells during the DNA replication (S) phase, indicating an interference with cell cycle progression. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. Such studies are crucial for optimizing lead compounds to enhance potency and selectivity.

For isoquinolinone anticancer agents, SAR studies revealed that substitutions at the 3-position and on the nitrogen atom of the isoquinolin-1-one core are critical for cytotoxicity. nih.gov Specifically, a biphenyl (B1667301) group at the 3-position and a methyl group on the nitrogen (as in 3-Biphenyl-N-methylisoquinolin-1-one) conferred the most potent activity. nih.gov

In the development of HER2/EGFR inhibitors , SAR analysis of isoquinoline-tethered quinazoline derivatives highlighted the importance of the aniline moiety at C-4 and substituents at C-6 of the quinazoline ring for achieving high selectivity for HER2 over EGFR. researchgate.net

For Pim-1 kinase inhibitors , SAR studies of 8-hydroxy-quinoline-7-carboxylic acid derivatives indicated that the 8-hydroxy-quinoline 7-carboxylic acid moiety itself was a crucial pharmacophore. researchgate.net Molecular modeling suggested that this scaffold interacts with key residues (Asp186 and Lys67) within the ATP-binding pocket of the enzyme. researchgate.net

In a series of antiproliferative diterpenoid 1,3-aminoalcohols based on an isosteviol (B191626) core, SAR analysis showed that an N-benzyl or an (1H-imidazol-1-yl)-propyl substitution on the amino alcohol function, combined with a benzyl (B1604629) ester moiety, was essential for reliable antiproliferative activity against cell lines like MCF-7. mdpi.com

Impact of Substituent Modifications on Biological Activity

There is no available research data detailing the impact of modifying substituents on the biological activity of the this compound scaffold. In related fields, studies on compounds like 8-hydroxyquinoline derivatives have indicated that structural modifications, such as the position of a hydroxyl group, can significantly affect antifungal activity. mdpi.com For other molecular families, such as 1-aryl-3-phenethylamino-1-propanone hydrochlorides, the presence of specific substituents on the phenyl ring was shown to influence their cytotoxicity. nih.gov

Without targeted research on this compound, it is not possible to construct a data table of its structure-activity relationships.

Stereochemical Influences on Activity

The influence of stereochemistry on the biological activity of this compound has not been documented in the reviewed literature. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral compound can exhibit significantly different pharmacological activities and metabolic profiles. nih.govnih.gov For instance, the biological activity of the natural product acivicin (B1666538) and its analogs is highly dependent on their stereochemistry. nih.gov However, no such stereospecific investigations have been published for this compound.

Molecular Docking and Ligand-Protein Interaction Studies

No molecular docking or ligand-protein interaction studies specifically involving this compound were found in the public domain. Such computational studies are crucial for understanding how a ligand might bind to a protein target and for guiding the design of more potent and selective molecules. researchgate.net

Prediction of Binding Modes and Affinities

There are no published predictions of the binding modes or binding affinities for this compound with any biological target. Molecular docking studies on other heterocyclic compounds, such as 2H-thiopyrano[2,3-b]quinoline derivatives, have been used to predict binding affinities and explore potential interactions with protein targets. nih.gov

Identification of Key Interacting Residues

In the absence of molecular docking studies for this compound, there is no information available regarding the key amino acid residues that may be involved in its interaction with potential protein targets. For comparison, molecular dynamics simulations of isoindolin-1-one (B1195906) derivatives have identified specific hydrophobic interactions with residues such as L838, M842, L845, C869, and F965 in the PI3Kγ active site. nih.gov

Advanced Applications and Research Directions

Role as a Synthetic Intermediate for Complex Molecules

The isoquinoline (B145761) nucleus is a prevalent motif in a vast number of natural products and synthetic pharmaceuticals. nih.govwikipedia.org Consequently, functionalized isoquinolines like 1-(Isoquinolin-8-YL)propan-1-one are valuable intermediates in the synthesis of more complex molecular architectures. The ketone functionality at the 8-position offers a reactive site for a variety of chemical transformations, allowing for the elaboration of the isoquinoline core.

Key Synthetic Transformations:

Carbonyl Group Modifications: The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, providing a handle for building complexity.

Alpha-Functionalization: The protons alpha to the carbonyl group can be removed to form an enolate, which can then react with various electrophiles to introduce substituents at the adjacent carbon.

Cyclization Reactions: The propanone side chain can be strategically utilized in intramolecular cyclization reactions to construct fused ring systems, a common strategy in the total synthesis of alkaloids and other biologically active molecules. researchgate.net

The strategic position of the propanone group, combined with the inherent reactivity of the isoquinoline ring system, makes this compound a promising precursor for the synthesis of novel therapeutic agents and complex organic molecules. For instance, multicomponent reactions (MCRs) have been effectively employed to generate libraries of structurally diverse isoquinoline derivatives from common precursors, highlighting the potential for rapid analogue synthesis. nih.govresearchgate.net

Applications in Chemical Probes and Biological Labeling

Chemical probes are essential tools in chemical biology for elucidating the function of proteins and other biomolecules in their native environment. The development of novel chemical probes often relies on scaffolds that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) and reactive groups for covalent modification of the target.

While specific applications of this compound in this area have not been extensively reported, its structure suggests significant potential. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov The propanone moiety provides a convenient point for the attachment of linkers and reporter groups necessary for probe development.

Potential Applications:

Affinity-Based Probes: The core isoquinoline structure could be optimized for binding to a specific protein target. The ketone could then be used to attach a reporter tag for visualization or a reactive group for covalent labeling.

Photoaffinity Labeling: The ketone could be modified to incorporate a photolabile group, allowing for light-induced covalent crosslinking to the target protein upon binding.

The synthesis of such probes would enable researchers to identify the cellular targets of isoquinoline-based bioactive compounds and to study their mechanism of action in detail.

Exploration of Fluorescent Properties and Photophysical Behavior

Many heterocyclic aromatic compounds, including isoquinoline derivatives, exhibit interesting photophysical properties, such as fluorescence. nih.govresearchgate.net The fluorescence of these molecules is often sensitive to their local environment, making them useful as sensors and imaging agents.

The photophysical properties of this compound have not been specifically detailed in the literature. However, studies on other isoquinoline derivatives suggest that this compound may also possess fluorescent properties. The extent of conjugation in the isoquinoline ring system provides a basis for electronic transitions that can lead to fluorescence emission. The nature and position of substituents on the isoquinoline core are known to significantly influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence. nih.gov

Factors Influencing Fluorescence:

| Factor | Potential Effect on this compound |

| Substitution Pattern | The position of the propanone group at the 8-position will influence the electronic distribution and potentially the fluorescence characteristics compared to isomers with substitution at other positions. |

| Solvent Polarity | The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism). |

| pH | The nitrogen atom in the isoquinoline ring can be protonated, which can significantly alter the photophysical properties. |

Further investigation into the absorption and emission spectra, fluorescence quantum yield, and lifetime of this compound is warranted to fully explore its potential as a fluorophore.

Integration into Supramolecular Chemistry and Materials Science Research

The planar aromatic structure of the isoquinoline ring makes it an attractive building block for the construction of supramolecular assemblies and functional materials. Non-covalent interactions, such as π-π stacking, hydrogen bonding, and metal coordination, can be exploited to organize isoquinoline-based molecules into well-defined architectures.

The propanone group in this compound can participate in hydrogen bonding as an acceptor, while the isoquinoline nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination. These functionalities allow for the programmed self-assembly of this molecule into higher-order structures.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Fluorescent isoquinoline derivatives could be utilized as emissive materials in OLEDs.

Sensors: The fluorescence of isoquinoline-based materials could be designed to respond to the presence of specific analytes.

Liquid Crystals: The rigid, planar structure of the isoquinoline core is conducive to the formation of liquid crystalline phases.

The ability to tailor the properties of isoquinoline-based materials through synthetic modification of the core and its substituents opens up a wide range of possibilities for their application in advanced technologies.

Future Research Opportunities and Challenges in Isoquinoline Chemistry

The field of isoquinoline chemistry continues to evolve, driven by the demand for novel compounds with unique biological activities and material properties. ijpsjournal.com

Future Research Opportunities:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, sustainable, and atom-economical methods for the synthesis and functionalization of the isoquinoline core. researchgate.net This includes the development of novel C-H functionalization strategies to introduce substituents at various positions of the ring system. nih.govresearchgate.net

Exploration of New Biological Targets: The privileged nature of the isoquinoline scaffold suggests that it can be used to target a wide range of proteins. High-throughput screening of isoquinoline libraries against new and challenging biological targets could lead to the discovery of novel therapeutic agents. nih.govresearchoutreach.org

Design of Advanced Materials: The unique photophysical and self-assembly properties of isoquinoline derivatives can be harnessed to create novel materials for applications in electronics, sensing, and catalysis. nih.gov

Challenges in Isoquinoline Chemistry:

Regioselectivity: The selective functionalization of specific positions on the isoquinoline ring can be challenging due to the similar reactivity of several carbon atoms.

Toxicity and Bioavailability: While many isoquinoline alkaloids have potent biological activity, they can also exhibit significant toxicity. ijpsjournal.com Furthermore, issues such as poor water solubility and metabolic instability can limit their therapeutic potential. Overcoming these challenges through medicinal chemistry approaches is a key area of research.

Scalability of Synthesis: The development of practical and scalable synthetic routes is crucial for the translation of promising isoquinoline-based compounds from the laboratory to clinical and commercial applications. ijpsjournal.com

常见问题

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Waste Disposal : Segregate organic waste in halogen-compatible containers, adhering to institutional guidelines .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Modeling electron density around the ketone and isoquinoline moieties to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulating solvent interactions to assess solubility and stability under varying conditions .

How can researchers assess the purity and stability of this compound during storage?

Basic Research Question

- Stability-Indicating Assays : Accelerated degradation studies under heat/humidity, monitored via HPLC .

- Spectroscopic Monitoring : Periodic FT-IR analysis to detect carbonyl group oxidation .

How to design experiments studying the interaction of this compound with biomolecules?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Quantify binding affinity with proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .

What are the best practices for handling and storing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。